molecular formula C21H21FN4O2 B11195274 N-ethyl-2-{2-[(3-fluorophenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-phenylacetamide

N-ethyl-2-{2-[(3-fluorophenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-phenylacetamide

Cat. No.: B11195274
M. Wt: 380.4 g/mol
InChI Key: UWIXCQQGLQZFNT-UHFFFAOYSA-N
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Description

N-ETHYL-2-[2-(3-FLUOROANILINO)-4-METHYL-6-OXO-1(6H)-PYRIMIDINYL]-N-PHENYLACETAMIDE: is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ETHYL-2-[2-(3-FLUOROANILINO)-4-METHYL-6-OXO-1(6H)-PYRIMIDINYL]-N-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Fluoroaniline Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with 3-fluoroaniline.

    Ethylation and Acetylation: The final steps involve the ethylation of the amine group and the acetylation of the resulting compound to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluoroaniline group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into enzyme function and potential therapeutic targets.

Medicine:

    Drug Development: Due to its complex structure, the compound can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Industry:

    Material Science: The compound’s unique properties can be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-ETHYL-2-[2-(3-FLUOROANILINO)-4-METHYL-6-OXO-1(6H)-PYRIMIDINYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

  • N-METHYL-2,2,2-TRIFLUOROACETAMIDE
  • 4-METHYL-N-(2,2,2-TRICHLORO-1-(4-FLUOROANILINO)ETHYL)BENZAMIDE

Comparison:

  • N-METHYL-2,2,2-TRIFLUOROACETAMIDE: This compound has a similar amide structure but differs in the presence of trifluoro groups, which can significantly alter its chemical properties and reactivity.
  • 4-METHYL-N-(2,2,2-TRICHLORO-1-(4-FLUOROANILINO)ETHYL)BENZAMIDE: This compound shares the fluoroaniline group but has different substituents on the benzamide moiety, leading to different biological and chemical properties.

Uniqueness: N-ETHYL-2-[2-(3-FLUOROANILINO)-4-METHYL-6-OXO-1(6H)-PYRIMIDINYL]-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups and the pyrimidine ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-ethyl-2-[2-(3-fluoroanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C21H21FN4O2/c1-3-25(18-10-5-4-6-11-18)20(28)14-26-19(27)12-15(2)23-21(26)24-17-9-7-8-16(22)13-17/h4-13H,3,14H2,1-2H3,(H,23,24)

InChI Key

UWIXCQQGLQZFNT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=C(N=C2NC3=CC(=CC=C3)F)C

Origin of Product

United States

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